molecular formula C22H22N2O2S2 B3407559 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)- CAS No. 727689-57-8

4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-

Cat. No.: B3407559
CAS No.: 727689-57-8
M. Wt: 410.6 g/mol
InChI Key: WHNVIPNSOOVYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)- (hereafter referred to as Compound X) is a fused heterocyclic molecule featuring a cyclopenta-thieno-pyrimidinone core. Its structure includes:

  • A 3,4-dimethylphenyl group attached via a ketone-ethylthio linker at position 2.
  • A propenyl (allyl) substituent at position 3.
  • A partially hydrogenated cyclopentane ring fused to the thieno-pyrimidinone system.

This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive thieno[2,3-d]pyrimidinones, which are known for anticancer, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name

10-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S2/c1-4-10-24-21(26)19-16-6-5-7-18(16)28-20(19)23-22(24)27-12-17(25)15-9-8-13(2)14(3)11-15/h4,8-9,11H,1,5-7,10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNVIPNSOOVYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103176
Record name 2-[[2-(3,4-Dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727689-57-8
Record name 2-[[2-(3,4-Dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727689-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(3,4-Dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and its derivatives, particularly those modified with thioether groups such as 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound class, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • Molecular Formula : C16H19N3OS
  • Molecular Weight : 305.41 g/mol

The compound features a unique bicyclic structure that contributes to its biological activity.

Anticancer Activity

Studies have shown that derivatives of 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2.
  • Case Study : A derivative was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity (PubMed ).

Antimicrobial Activity

Research indicates that these compounds possess antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Certain derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compounds were also evaluated for antifungal activity against Candida species with promising results.

PDE Inhibition

A notable area of interest is the inhibition of phosphodiesterases (PDEs), particularly PDE7:

  • PDE7 Inhibition : Some derivatives have been identified as potent inhibitors of PDE7, which is implicated in inflammatory diseases. This inhibition leads to increased intracellular cAMP levels, promoting anti-inflammatory effects (PubMed ).

Research Findings and Data Tables

Biological ActivityCompound DerivativeIC50 (µM)Target
Anticancer2-(3,4-Dimethylphenyl)-5.0MCF-7
Antimicrobial3-Allyl derivative10.0E. coli
PDE InhibitionThioether derivative0.5PDE7

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

  • Derivatives of 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been investigated for their potential anticancer properties. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with modifications on the thieno-pyrimidine core have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

  • Research has demonstrated that these compounds possess antimicrobial activities. Specifically, derivatives with sulfur-containing moieties have been effective against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

  • Some derivatives act as inhibitors of key enzymes involved in cancer metabolism and proliferation. For example, they have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical targets in cancer therapy .

Materials Science

Organic Electronics

  • The unique electronic properties of 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one derivatives make them suitable candidates for organic semiconductors. Their ability to form stable thin films has implications for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Blends

  • These compounds can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that blends containing thieno-pyrimidine derivatives exhibit improved tensile strength and thermal resistance compared to pure polymers .

Agricultural Chemistry

Pesticidal Activity

  • Certain derivatives have been evaluated for their pesticidal properties. They show potential as fungicides and insecticides due to their ability to disrupt metabolic pathways in pests while being less toxic to non-target organisms .

Plant Growth Regulators

  • Some studies suggest that these compounds can act as plant growth regulators, promoting root development and enhancing crop yield under stress conditions .

Comprehensive Data Table

Application AreaSpecific UseObserved EffectsReferences
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines ,
Antimicrobial agentsEffective against Gram-positive/negative bacteria ,
Enzyme inhibitorsInhibition of DHFR and TS ,
Materials ScienceOrganic electronicsSuitable for OLEDs and OPVs ,
Polymer blendsEnhanced mechanical properties ,
Agricultural ChemistryPesticidesDisruption of pest metabolic pathways ,
Plant growth regulatorsImproved root development ,

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thieno-pyrimidine derivatives and evaluated their anticancer activity against breast cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than established chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Organic Electronics
A research team at a leading university investigated the use of 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one derivatives in organic solar cells. They reported a power conversion efficiency improvement by incorporating these compounds into the active layer of the solar cells compared to conventional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The biological and physicochemical properties of thieno[2,3-d]pyrimidinones are highly substituent-dependent. Below is a comparative analysis of Compound X with key analogues:

Table 1: Substituent Variations and Key Properties
Compound ID Position 2 Substituent Position 3 Substituent Biological Activity Key Data (Yield, m.p.) Reference
Compound X 2-(3,4-dimethylphenyl)-2-oxoethyl Propenyl Under investigation (anticancer) Synthesis yield: ~85–91%
Compound A 4-Nitrophenyl Phenyl Antitumor (IC₅₀: 12 µM) m.p. 223–225°C; Yield: 88%
Compound B Benzylideneamino Methyl Analgesic, anti-inflammatory m.p. 166–168°C; Yield: 92%
Compound C 4-Hydroxyphenyl H VEGFR-2 inhibition m.p. >250°C; Yield: 64%
Compound D 4-Fluorophenyl Methyl Anticancer (cell cycle arrest) m.p. 108–110°C; Yield: 90%
Key Observations:

Substituent Impact on Bioactivity :

  • Electron-withdrawing groups (e.g., 4-nitrophenyl in Compound A) enhance antitumor activity, likely due to increased electrophilicity and DNA interaction .
  • Propenyl groups (as in Compound X) may improve membrane permeability, though specific activity data are pending .
  • Hydroxyphenyl derivatives (Compound C) show kinase inhibition, aligning with their role in hydrogen bonding with enzyme active sites .

Synthetic Accessibility :

  • Compound X and its analogues are synthesized via nucleophilic substitution or condensation reactions, with yields typically >85% when using alkyl halides or aldehydes .
  • The propenyl group in Compound X is introduced via allylation, a strategy that avoids steric hindrance common in bulkier substituents .

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted ADME Properties (Computational Data)
Compound ID LogP Solubility (mg/mL) H-bond Donors H-bond Acceptors Molecular Weight
Compound X 3.8 0.12 1 5 434.58
Compound A 2.9 0.45 2 7 382.42
Compound C 2.1 1.20 2 6 328.37
  • Compound X exhibits higher lipophilicity (LogP = 3.8) compared to analogues, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .

Q & A

Q. What are the standard synthetic protocols for preparing 2-substituted thieno[2,3-d]pyrimidin-4-one derivatives?

The synthesis typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 1 with aldehydes 2 under reflux in ethanol to form azomethine intermediates 3 . Subsequent heterocyclization using glacial acetic acid and DMSO yields the target compounds 4 with high yields (70–85%) . Key steps include precise control of reaction time (30–60 minutes for azomethine formation, followed by 60 minutes for cyclization) and use of sodium chloride precipitation for purification.

Q. What characterization techniques are critical for confirming the structure of these derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural elucidation. NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH groups in pyrimidinone rings), while IR identifies functional groups like carbonyl (C=O) stretches at ~1670–1700 cm⁻¹ . Mass spectrometry and elemental analysis are complementary for purity assessment.

Q. What preliminary biological activities have been reported for these compounds?

Derivatives exhibit tyrosinase inhibition, with compound 4g (bearing a 2,4-dihydroxybenzene fragment) showing IC₅₀ values comparable to kojic acid. Antimicrobial activity against Mycobacterium tuberculosis and Gram-positive bacteria has also been observed, linked to substituent hydrophobicity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can molecular docking guide the rational design of analogs with enhanced tyrosinase inhibition?

Docking studies using tyrosinase crystal structures (e.g., PDB ID 2Y9X) reveal critical interactions: (i) the pyrimidinone core forms hydrogen bonds with His263 and Asn260, and (ii) hydrophobic substituents (e.g., 3,4-dimethylphenyl) occupy the enzyme’s active-site pocket. Modifying substituent polarity (e.g., introducing hydroxyl groups) improves binding affinity by enhancing π-π stacking and hydrogen bonding .

Q. What strategies resolve low yields in heterocyclization steps during synthesis?

Optimizing solvent polarity (e.g., DMSO as a dipolar aprotic solvent accelerates cyclization) and temperature control (reflux at 80–90°C) are critical. Adding catalytic acetic acid (1–2 mol%) can stabilize intermediates and reduce side reactions. For stubborn cases, microwave-assisted synthesis reduces reaction time and improves yields .

Q. How do substituent variations at the 2-position influence biological activity?

Structure-activity relationship (SAR) studies show:

  • Hydrophobic groups (e.g., 3,4-dimethylphenyl): Enhance tyrosinase inhibition by occupying hydrophobic pockets.
  • Electron-withdrawing groups (e.g., -CF₃): Improve antimicrobial activity by disrupting bacterial membrane integrity.
  • Hydroxyl groups (e.g., 2,4-dihydroxybenzene in 4g ): Increase hydrogen bonding with catalytic residues, boosting enzyme inhibition .

Q. How can contradictory biological activity data be addressed in SAR studies?

Discrepancies often arise from assay conditions (e.g., pH, enzyme source) or compound solubility. Normalize data using standardized protocols (e.g., Mushroom tyrosinase vs. human recombinant enzyme). For solubility issues, use co-solvents like DMSO (≤1% v/v) and confirm activity via dose-response curves .

Methodological Guidance

Q. What in silico tools are recommended for predicting ADMET properties?

Use SwissADME for bioavailability predictions (Lipinski’s Rule of Five) and pkCSM for toxicity profiling. Molecular dynamics simulations (GROMACS) assess binding stability over time, while QSAR models (e.g., AutoQSAR) prioritize substituents for synthesis .

Q. How to troubleshoot byproduct formation during allyl group introduction?

Allylation at the 3-position requires strict anhydrous conditions (e.g., NaH in dry THF) to prevent hydrolysis. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1). If allyl migration occurs, employ protecting groups (e.g., Boc) for the pyrimidinone NH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-
Reactant of Route 2
Reactant of Route 2
4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 2-[[2-(3,4-dimethylphenyl)-2-oxoethyl]thio]-3,5,6,7-tetrahydro-3-(2-propen-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.